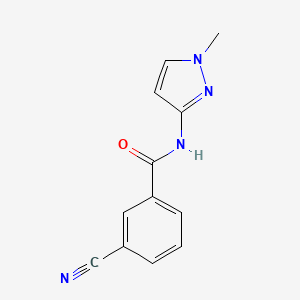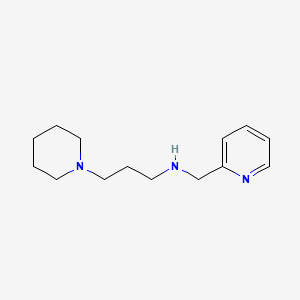
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide is a complex organic compound that features a pyrazole ring, an ethylamine linkage, and a cyclopropylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The resulting pyrazole is then functionalized with an ethylamine group through nucleophilic substitution reactions.
The final step involves the introduction of the cyclopropylmethyl group. This can be achieved through a variety of methods, including the use of cyclopropylmethyl halides in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the pyrazole synthesis and the use of automated systems for the subsequent functionalization steps.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylamine and cyclopropylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ethylamine linkage.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their function. The ethylamine linkage and cyclopropylmethyl group can also influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Pyrazol-1-yl)ethanol
- 2-(1H-Pyrazol-1-yl)ethylamine
- N-(Cyclopropylmethyl)acetamide
Uniqueness
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrazole ring, ethylamine linkage, and cyclopropylmethyl group allows for a wide range of chemical modifications and applications, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C11H18N4O |
|---|---|
Peso molecular |
222.29 g/mol |
Nombre IUPAC |
N-(cyclopropylmethyl)-2-(2-pyrazol-1-ylethylamino)acetamide |
InChI |
InChI=1S/C11H18N4O/c16-11(13-8-10-2-3-10)9-12-5-7-15-6-1-4-14-15/h1,4,6,10,12H,2-3,5,7-9H2,(H,13,16) |
Clave InChI |
XPYTXNWBJOUSBP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC(=O)CNCCN2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-((1h-Benzo[d]imidazol-2-yl)thio)nicotinonitrile](/img/structure/B14912231.png)
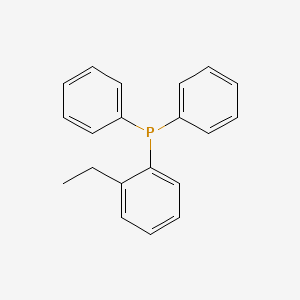
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14912257.png)
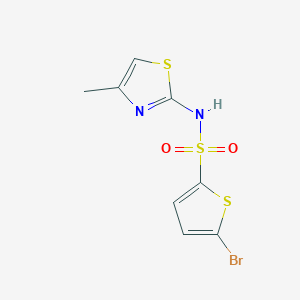
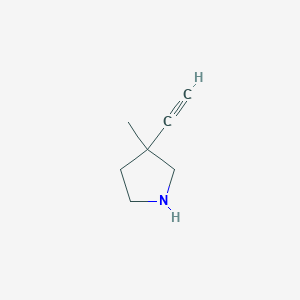
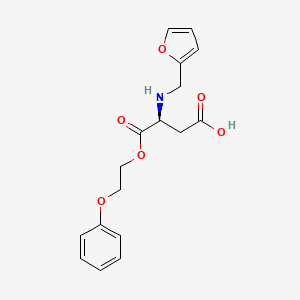

![(2Z)-2-{[4-(dimethylamino)phenyl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B14912290.png)
